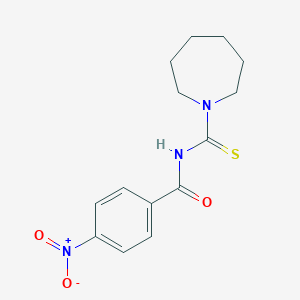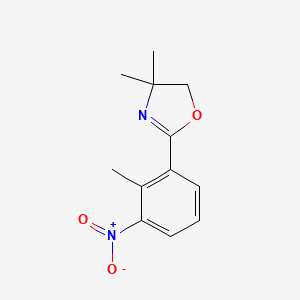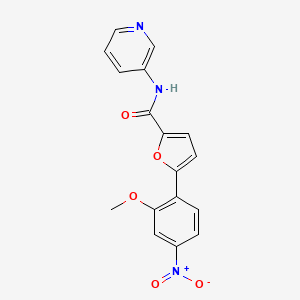
N-(1-azepanylcarbonothioyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-azepanylcarbonothioyl)-4-nitrobenzamide, also known as AZC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further study.
作用機序
The mechanism of action of N-(1-azepanylcarbonothioyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are necessary for the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the prevention of certain diseases such as cardiovascular disease.
実験室実験の利点と制限
One advantage of using N-(1-azepanylcarbonothioyl)-4-nitrobenzamide in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been found to be relatively stable under a variety of conditions, which makes it a good candidate for use in experiments that require a long shelf life. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on N-(1-azepanylcarbonothioyl)-4-nitrobenzamide. One area of interest is the development of new derivatives of this compound that may have improved anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound. Finally, more studies are needed to determine the safety and toxicity of this compound in humans, which will be necessary before this compound can be developed into a viable drug candidate.
合成法
The synthesis of N-(1-azepanylcarbonothioyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 1-azepanethiol in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form the thioamide linkage, which gives rise to the final compound.
科学的研究の応用
N-(1-azepanylcarbonothioyl)-4-nitrobenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
特性
IUPAC Name |
N-(azepane-1-carbothioyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-13(11-5-7-12(8-6-11)17(19)20)15-14(21)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKAELBBKHVQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)